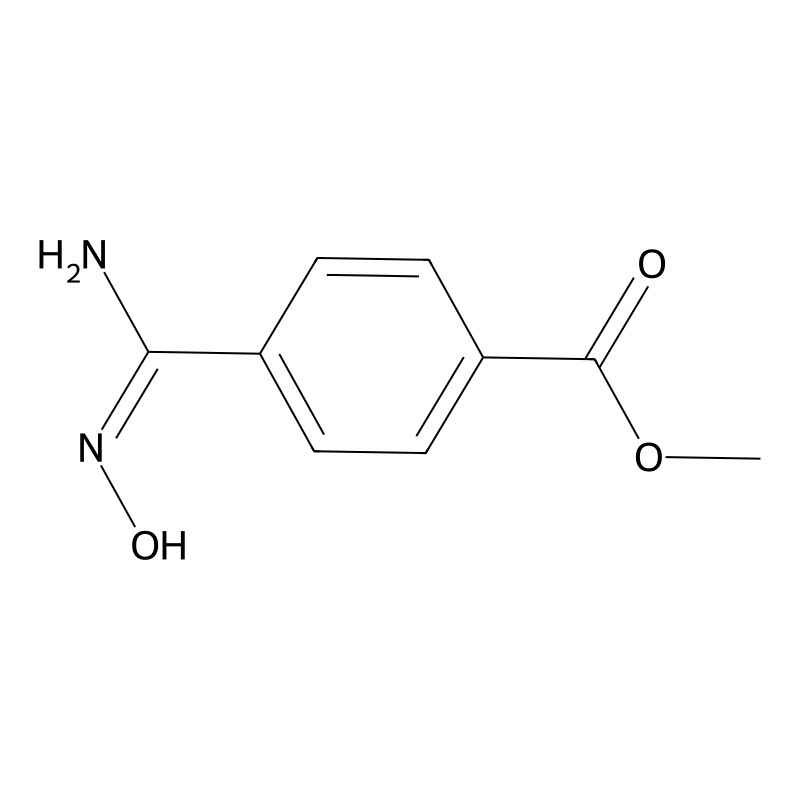

(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Methyl benzoate compounds, which include “(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate”, are used as reagents in organic synthesis, playing a role in the formation of a variety of complex organic compounds .

Pesticides

Interestingly, methyl benzoate also exhibits pesticide properties, particularly against insects such as the spotted lanternfly .

Synthesis of Methyl Benzoates

Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In this study, the solid acids of zirconium metal solids fixed with various substances were studied. Zirconium metal catalysts with fixed Ti had the best activity. The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was studied .

Catalytic Hydrogenation

The synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics, was achieved through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate . This process aligns with the principles of atom economy and green production .

(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate is an organic compound characterized by the molecular formula C9H10N2O3. It is a derivative of benzoic acid, distinguished by the presence of a hydroxycarbamimidoyl group attached to the benzene ring. The compound appears as a white to off-white powder and has a molecular weight of 194.19 g/mol. Its structure features a methyl ester group and an amino-hydroxyimino substituent, which contributes to its unique chemical properties and potential biological activities .

- Oxidation: The hydroxycarbamimidoyl group can be oxidized to yield oxime derivatives.

- Reduction: The compound can undergo reduction to form various amine derivatives.

- Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to nitration, sulfonation, or halogenation .

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

- Substitution: Electrophilic substitution often requires catalysts like sulfuric acid or aluminum chloride.

Major Products Formed- Oxidation: Oxime derivatives.

- Reduction: Amine derivatives.

- Substitution: Various substituted benzoate derivatives depending on the electrophile used.

- Oxidation: Oxime derivatives.

- Reduction: Amine derivatives.

- Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Research indicates that (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate may possess significant biological activities. It has been explored for its potential as an enzyme inhibitor and as a probe for studying biochemical pathways related to nitrogen metabolism. Additionally, preliminary studies suggest possible therapeutic properties, including anti-inflammatory and antimicrobial effects .

The synthesis of (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with hydroxylamine hydrochloride under basic conditions. The process generally includes:

- Formation of an Intermediate: Methyl 4-aminobenzoate reacts with hydroxylamine hydrochloride to form an intermediate.

- Cyclization: The intermediate undergoes cyclization to yield the desired product.

- Reagents and Solvents: Commonly used bases include sodium hydroxide or potassium carbonate, with ethanol or methanol as solvents .

Industrial Production Methods

For industrial applications, the synthetic routes may be optimized for higher yields and purity, incorporating additional purification steps such as recrystallization or chromatography.

(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate has diverse applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its potential role in enzyme inhibition and biochemical pathway studies.

- Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.

- Industry: Utilized in developing new materials and as a precursor for specialty chemicals .

Several compounds share structural similarities with (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 4-carbamimidoylbenzoate acetate | 1172889-96-1 | 0.90 | Acetylated derivative |

| 4-Carbamimidoylbenzoic acid hydrochloride | 42823-72-3 | 0.80 | Hydrochloride salt form |

| Methyl 4-(aminomethyl)benzoate hydrochloride | 6232-11-7 | 0.74 | Contains aminomethyl group |

| Methyl 3-(aminomethyl)benzoate hydrochloride | 17841-68-8 | 0.74 | Structural variation at the meta position |

| Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate | 135321-84-5 | 0.67 | Tert-butoxycarbonyl protection |

| Methyl 2-(4-carbamimidoylphenyl)acetic acid hydrochloride | 52798-09-1 | 0.65 | Different acetic acid moiety |

The unique feature of (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate lies in its specific hydroxycarbamimidoyl substituent, which may confer distinct biological activities not found in its analogs .